

quantitative analysis of Lisinopril Dimer Impurity H

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Compound of Interest

Compound Name: *Lisinopril Dimer Impurity H*

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Quantitative Analysis of **Lisinopril Dimer Impurity H**: A Comprehensive Methodological Guide

Introduction & Mechanistic Context

Lisinopril is a highly potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. Due to its complex molecular architecture—featuring both a primary amine and a carboxylic acid moiety—the active pharmaceutical ingredient (API) is susceptible to degradation and side reactions during synthesis and long-term storage[1].

A critical degradant of regulatory concern is the **Lisinopril Dimer Impurity H** (Molecular Formula: C₃₇H₅₃N₅O₈, MW: 695.86 g/mol)[2]. Formed via the intermolecular condensation of two lisinopril molecules, this bulky, lipophilic diastereomeric mixture requires stringent quantitative control. While some pharmacopeial monographs broadly categorize various degradants under the "Impurity H" nomenclature (such as the des-proline derivative), this protocol specifically targets the high-molecular-weight Dimer Impurity[2], providing a robust, self-validating chromatographic strategy for its precise quantification.

Analytical Strategy & Causality

To achieve baseline separation of the highly polar Lisinopril API from its lipophilic dimer, we employ a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method grounded in [3].

- **Stationary Phase Selection:** A 5 μm C8 column (250 x 4.6 mm) is strictly preferred over a standard C18 phase[3]. **Causality:** The core-shell or fully porous C8 stationary phase provides moderate hydrophobicity. Because the dimer is significantly larger and more lipophilic than the parent API, a C18 column would result in excessive retention and band broadening. The C8 phase ensures the dimer elutes within a practical timeframe while maintaining sharp peak morphology.
- **Mobile Phase & pH Control:** The aqueous mobile phase utilizes a monobasic sodium phosphate buffer precisely adjusted to pH 4.1[3]. **Causality:** Lisinopril is a zwitterion with multiple pKa values. At pH 4.1, the ionization state of the carboxyl and amino groups is strictly controlled, preventing secondary electrostatic interactions with residual silanols on the silica support. This thermodynamic control is what guarantees a symmetry factor of ≤ 1.7 [3].
- **Thermal Dynamics:** The column compartment is maintained at 45 $^{\circ}\text{C}$ [3]. **Causality:** Elevated temperature reduces mobile phase viscosity, enhancing the mass transfer kinetics of the high-molecular-weight dimer and minimizing peak tailing.

Experimental Protocol: A Self-Validating System

This methodology is designed as a closed-loop, self-validating system. The protocol will not permit the analysis of unknown samples unless the internal System Suitability Test (SST) criteria are strictly met.

Step 1: Reagent & Mobile Phase Preparation

- **Mobile Phase A (Buffer):** Dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 4.1 ± 0.05 using dilute Phosphoric Acid[3]. Filter through a 0.45 μm hydrophilic membrane.
- **Mobile Phase B (Organic):** 100% HPLC-grade Acetonitrile.
- **Diluent:** Prepare a mixture of Mobile Phase A and Mobile Phase B in a 96:4 (v/v) ratio.

Step 2: Standard & Sample Preparation

- **Standard Solution:** Accurately weigh a reference standard of [2] and dissolve it in the diluent to achieve a final concentration of 0.05 mg/mL. Sonicate for 5 minutes.
- **Test Sample Solution:** Accurately weigh the Lisinopril API batch sample and dissolve it in the diluent to a target concentration of 5.0 mg/mL. Sonicate for 10 minutes to ensure complete dissolution of any lipophilic aggregates.

Step 3: Chromatographic Execution

Initiate the HPLC system with the following validated parameters:

- **Column:** Kinetex 5 μ m C8 or Luna 5 μ m C8(2), 250 x 4.6 mm [3]
- **Flow Rate:** 1.8 mL/min [3]
- **Injection Volume:** 20 μ L [3]
- **Detection:** UV at 210 nm [3]

Table 1: Gradient Elution Dynamics

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Mechanistic Elution Rationale
0.0	100	0	Isocratic hold to retain the highly polar API
35.0	60	40	Linear organic ramp to elute the hydrophobic dimer
55.0	60	40	Isocratic wash to clear late-eluting lipophilic aggregates

| 60.0 | 100 | 0 | Re-equilibration to zwitterionic baseline state |

Step 4: System Suitability Test (SST) & Quantification

Before injecting the test sample, the system must prove its analytical fidelity. Inject the Standard Solution in five replicates.

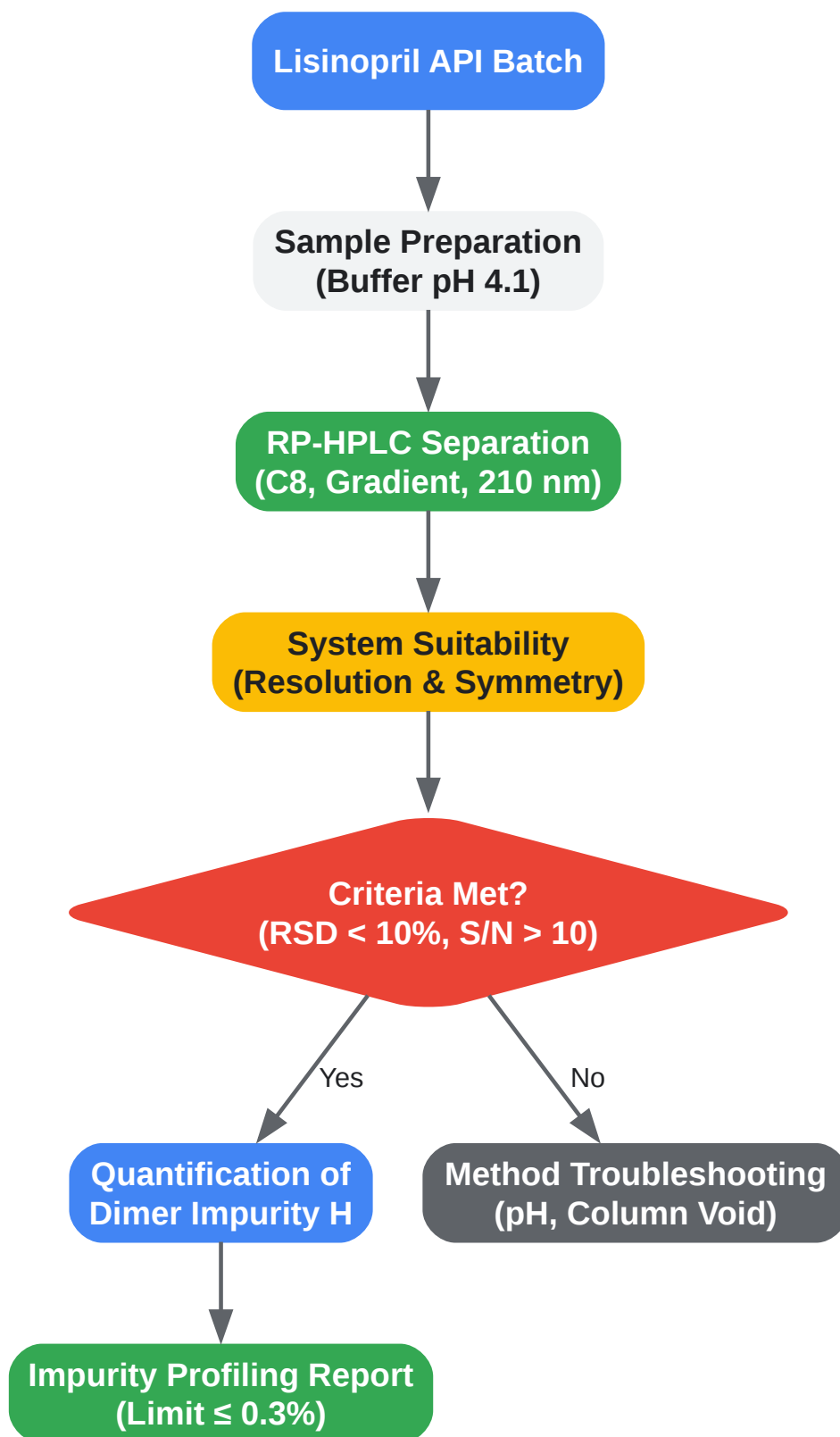
Table 2: System Suitability Acceptance Criteria

Parameter	Acceptance Criterion	Diagnostic Rationale
%RSD (Peak Area)	$\leq 10.0\%$ ^[3]	Validates autosampler precision and detector stability.
S/N Ratio	≥ 10 ^[3]	Guarantees the Limit of Quantitation (LOQ) is robustly met.

| Symmetry Factor | ≤ 1.7 ^[3] | Confirms the absence of secondary silanol interactions. |

If the SST criteria are met, proceed to inject the Test Sample. Calculate the %w/w of **Lisinopril Dimer Impurity H** using the following formula: % Impurity = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard × 100

Mandatory Visualization: Analytical Workflow



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Analytical workflow and system suitability decision tree for **Lisinopril Dimer Impurity H** quantification.

References

- Title: Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry Source: NIH URL:[[Link](#)]
- Title: Separation of Lisinopril and its Organic Impurities per USP Monograph Source: Phenomenex URL:[[Link](#)]

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